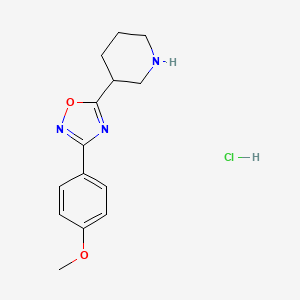

盐酸3-(4-甲氧基苯基)-5-(哌啶-3-基)-1,2,4-恶二唑

描述

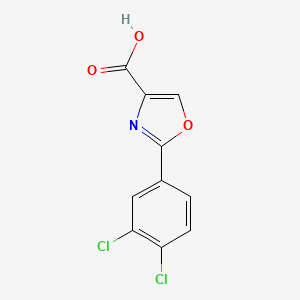

The compound "3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride" is a derivative of 1,3,4-oxadiazole, which is a class of compounds known for their biological activities. The presence of a methoxyphenyl group and a piperidinyl group suggests potential for pharmacological properties, as evidenced by similar compounds that have been synthesized and evaluated for their anticonvulsant activity and other biological effects .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks like hydrazides, esters, or chloromethyl compounds. For instance, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves elemental analyses, NMR, and mass spectral studies to characterize the compounds . Similarly, other derivatives are synthesized through reactions involving chloromethyl-oxadiazole compounds with different amines like piperidine, morpholine, or pyrrolidine . The synthesis process is crucial for obtaining the desired oxadiazole derivatives with high purity and yield.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using single crystal X-ray diffraction studies. Computational methods like density functional theory (DFT) calculations can also be employed to understand the reactive sites and the electrophilic or nucleophilic nature of the molecules . The crystal structure studies reveal that the piperazine ring typically adopts a chair conformation, and intermolecular hydrogen bonds contribute to the crystal packing .

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can be explored through various chemical reactions. For example, 4-nitrophenyl-1-piperidinostyrene can react with diazonium salts to form arylhydrazonal, which can further react to yield various heterocyclic compounds like pyridazine, oxadiazole, triazole, and aminopyrazole derivatives . These reactions are indicative of the versatile chemistry that oxadiazole compounds can undergo, leading to a wide range of potential pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties like solubility, melting point, and stability. The synthesized compounds are characterized using techniques such as NMR, IR, and mass spectrometry to determine their structural and physical attributes . Additionally, the biological activities of these compounds, such as anticonvulsant effects and antibacterial properties, are often evaluated to determine their potential as therapeutic agents .

科学研究应用

1. 治疗应用

1,3,4-恶二唑部分,在诸如盐酸3-(4-甲氧基苯基)-5-(哌啶-3-基)-1,2,4-恶二唑之类的化合物中发现的一种五元芳香环,由于其与生物系统中不同酶和受体结合的能力而以其一系列生物活性而闻名。研究强调了 1,3,4-恶二唑衍生物的显著治疗效力,突出了它们在治疗各种疾病中的用途,并强调了这些化合物对药物化学做出的巨大发展价值。它们表现出广泛的药理特性,包括抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病变、抗高血压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他药用作用 (Verma 等人,2019; Rana 等人,2020)。

2. 生物活性与药物开发

1,3,4-恶二唑及其衍生物,如盐酸3-(4-甲氧基苯基)-5-(哌啶-3-基)-1,2,4-恶二唑,因其多样的生物活性而受到广泛研究。这些化合物对于开发治疗多种疾病的新型候选药物至关重要。它们的生物学意义在其在药理学以外领域的广泛应用中得到强调,例如发光材料、电子传输材料和缓蚀剂。最近的研究重点关注其抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌活性 (Wang 等人,2022; Sharma 等人,2022)。

3. 在心理健康治疗中的作用

恶二唑衍生物,例如盐酸3-(4-甲氧基苯基)-5-(哌啶-3-基)-1,2,4-恶二唑,正在被探索其在治疗各种心理健康问题中的潜力。研究强调了开发具有卓越疗效和最小副作用的新分子以解决帕金森病、阿尔茨海默病、精神分裂症和癫痫等精神疾病的重要性。这些化合物为应对心理健康状况带来的挑战提供了新途径,强调了在这个领域持续探索的必要性 (Saxena 等人,2022)。

属性

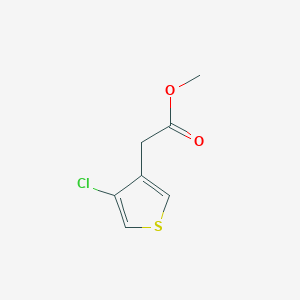

IUPAC Name |

3-(4-methoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.ClH/c1-18-12-6-4-10(5-7-12)13-16-14(19-17-13)11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNCJZGIPRZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2541341.png)

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)

![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)